molecular formula C14H17N3O5 B2960694 methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1984052-97-2

methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2960694
M. Wt: 307.306
InChI Key: MVGOYMQWFCJFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the 1,2,3-triazole ring are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, and the triazole ring can be modified through N-alkylation and N-arylation reactions .

Scientific Research Applications

Synthesis and Chemical Structure

  • Research on similar triazole derivatives has led to the development of methods for synthesizing various triazole compounds, highlighting their potential in chemical synthesis and the exploration of their chemical structures. For example, the synthesis of 5-deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-d-xylofuranose demonstrated the intricate interactions and bonding within triazole compounds, contributing to the understanding of their chemical behavior and potential reactivity (Horton et al., 1997).

Antimicrobial Activities

  • Triazole derivatives have been explored for their antimicrobial activities. Studies on new 1,2,4-triazole derivatives have shown promising results against various microorganisms, indicating their potential as antimicrobial agents. This includes the synthesis of compounds with varying structures and evaluating their effectiveness in inhibiting microbial growth, which opens avenues for developing new antimicrobial drugs (Bektaş et al., 2007).

Pharmaceutical Applications

  • The synthesis and evaluation of triazole compounds extend to pharmaceutical applications, where their potential as inhibitors or activators in various biological pathways are explored. For instance, the practical synthesis of an orally active CCR5 antagonist showcased the application of triazole derivatives in developing treatments for conditions like HIV infection, demonstrating the versatility of triazole compounds in drug development (Ikemoto et al., 2005).

Molecular Docking and Enzymatic Resolution

  • Triazole derivatives are also studied in the context of molecular docking and enzymic resolution, indicating their potential in understanding molecular interactions and enhancing the development of enantioselective compounds. This research is crucial for drug design, enabling the creation of more effective and specific pharmaceutical agents (Morgan & Pinhey, 1994).

Future Directions

The 1,2,3-triazole ring is a point of interest in medicinal chemistry and materials science, so derivatives of 1,2,3-triazole, like the compound , could be subjects of future research .

properties

IUPAC Name

methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-21-10-5-3-9(4-6-10)12(19)7-17-11(8-18)13(15-16-17)14(20)22-2/h3-6,12,18-19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGOYMQWFCJFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2C(=C(N=N2)C(=O)OC)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.